molecular formula C29H28BrN3OS B2657370 1-(3-(4-bromophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-propyl-1H-indol-3-yl)thio)ethanone CAS No. 681217-05-0

1-(3-(4-bromophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-propyl-1H-indol-3-yl)thio)ethanone

Cat. No. B2657370
CAS RN: 681217-05-0
M. Wt: 546.53
InChI Key: CSUBFMLNNSNRHW-UHFFFAOYSA-N
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Description

1-(3-(4-bromophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-propyl-1H-indol-3-yl)thio)ethanone is a useful research compound. Its molecular formula is C29H28BrN3OS and its molecular weight is 546.53. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure Analysis and Computational Studies

One study focused on the molecular structure, vibrational frequencies, and computational analysis of a compound closely related to the one of interest. Through experimental and theoretical methods, such as Gaussian09 software, this research provided insights into the optimized molecular structure, vibrational assignments, and HOMO-LUMO analysis. This compound's stability, arising from hyper-conjugative interactions and charge delocalization, was analyzed using NBO analysis. Molecular docking studies suggested potential inhibitory activity against specific targets, highlighting its role in nonlinear optics and potential as an anti-neoplastic agent (Mary et al., 2015).

Synthesis and Antibacterial Evaluation

Another direction in research involved the design, synthesis, and antibacterial evaluation of pyrazolinyl bromophenylthiazoles derivatives, which share a structural motif with the chemical of interest. This study developed a stepwise reaction for synthesizing these derivatives, demonstrating their antimicrobial potential against specific bacterial strains through micro broth dilution methods. The structures of the synthesized compounds were elucidated using spectroscopic techniques, indicating their potential in developing new antimicrobial agents (Hawaiz, 2018).

Novel Thiazole and Thiophene Derivatives

Research also explored the synthesis of novel thiazole, thiophene, thienopyridine, and thienopyrimidine derivatives containing a tosyl moiety. These compounds were evaluated for potential cytotoxicity, showing anticancer activity against liver and breast cancer cells. This study underscores the importance of synthetic chemistry in developing new therapeutic agents with potential anticancer properties (Hessien et al., 2009).

Antimicrobial Activity of Pyrazolylfurochromenes

A study on furochromene-based pyrazole derivatives synthesized from chalcone precursors revealed their antimicrobial activity. These compounds, synthesized under various conditions, including microwave irradiation, showed promising antimicrobial potency against several bacterial and fungal strains. This research highlights the potential of such derivatives in combating microbial infections (Ashok et al., 2016).

Antioxidant and Antimicrobial Agents

Another significant area of research involves the synthesis of chalcone derivatives with potential antioxidant and antimicrobial activities. By utilizing Claisen–Schmidt condensation reactions, researchers synthesized novel compounds and evaluated their bioactivities. Some derivatives exhibited remarkable activity, suggesting their utility as bioactive molecules for therapeutic applications (Gopi et al., 2016).

properties

IUPAC Name

1-[5-(4-bromophenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-(1-propylindol-3-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28BrN3OS/c1-3-16-32-18-28(24-6-4-5-7-26(24)32)35-19-29(34)33-27(22-10-8-20(2)9-11-22)17-25(31-33)21-12-14-23(30)15-13-21/h4-15,18,27H,3,16-17,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSUBFMLNNSNRHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C2=CC=CC=C21)SCC(=O)N3C(CC(=N3)C4=CC=C(C=C4)Br)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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